molecular formula C17H14O4-2 B8418925 2,2-Dibenzylpropanedioate

2,2-Dibenzylpropanedioate

Cat. No.: B8418925
M. Wt: 282.29 g/mol
InChI Key: YSZJTDBKDUARSQ-UHFFFAOYSA-L
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Description

2,2-Dibenzylpropanedioate is a diester derivative of propanedioic acid (malonic acid), featuring two benzyl groups attached to the central carbon atom. Its molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol. As a malonate ester, it serves as a versatile intermediate in organic synthesis, particularly in alkylation and condensation reactions (e.g., the malonic ester synthesis). The benzyl groups enhance lipophilicity, influencing solubility and reactivity compared to simpler alkyl esters like diethyl malonate. While specific data on its physical properties (e.g., boiling point, density) are unavailable in the provided evidence, its structural analogs offer insights into its behavior.

Properties

Molecular Formula

C17H14O4-2

Molecular Weight

282.29 g/mol

IUPAC Name

2,2-dibenzylpropanedioate

InChI

InChI=1S/C17H16O4/c18-15(19)17(16(20)21,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)(H,20,21)/p-2

InChI Key

YSZJTDBKDUARSQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

2,2-Difluorocyclopropanecarboxylic Acid (C₄H₄F₂O₂)
  • Structure : A cyclopropane ring with two fluorine atoms and a carboxylic acid group.
  • Key Properties :
    • Higher acidity (pKa ~1.5–2.5) due to electron-withdrawing fluorine atoms .
    • Boiling point: 70°C at 7 mmHg ; density: 1.527 g/cm³ .
  • Applications : Pharmaceutical intermediates (enhanced metabolic stability) and agrochemicals .

Comparison :

  • Acidity : 2,2-Dibenzylpropanedioate, as an ester, is less acidic than 2,2-difluorocyclopropanecarboxylic acid.
Maleimide-Functionalized Poly-p-xylylene
  • Structure : A polymer with maleimide groups enabling thiol-click chemistry .
  • Applications : Surface functionalization and biomaterial engineering .

Comparison :

  • Reactivity : Maleimide groups undergo rapid thiol reactions, whereas this compound participates in nucleophilic substitutions or condensations.

Physical and Chemical Properties

The table below extrapolates data from analogous compounds:

Property This compound 2,2-Difluorocyclopropanecarboxylic Acid Diethyl Malonate (Hypothetical)
Molecular Formula C₁₇H₁₆O₄ C₄H₄F₂O₂ C₅H₈O₄
Molecular Weight 284.31 g/mol 122.07 g/mol 132.11 g/mol
Boiling Point N/A 70°C (7 mmHg) 199°C
Melting Point N/A 55–60°C -50°C
Density N/A 1.527 g/cm³ 1.07 g/cm³
Key Reactivity Alkylation, condensation Friedel-Crafts reactions Knoevenagel condensation

Research Findings and Gaps

  • Synthetic Challenges : Fluorinated compounds require specialized techniques (e.g., gas-phase deposition ), while benzyl esters may involve benzylation of malonic acid.
  • Environmental Impact : Chlorinated biphenyls (e.g., PCB congeners ) highlight the need to assess this compound’s biodegradability and toxicity.

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